N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride

Catalog No.
S12823740
CAS No.
2747917-45-7
M.F
C27H29ClN2O3
M. Wt
470.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d...

CAS Number

2747917-45-7

Product Name

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide;hydrochloride

Molecular Formula

C27H29ClN2O3

Molecular Weight

470.0 g/mol

InChI

InChI=1S/C27H28N2O3.ClH/c30-27(22-11-12-25-26(19-22)32-20-31-25)29(23-9-5-2-6-10-23)24-14-17-28(18-15-24)16-13-21-7-3-1-4-8-21;/h1-12,19,24H,13-18,20H2;1H/i2D,5D,6D,9D,10D;

InChI Key

YHPVOGASCYYXCG-PDKFYKBUSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4)CCC5=CC=CC=C5.Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5)[2H])[2H].Cl

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide, monohydrochloride is a synthetic compound belonging to the class of benzo[d][1,3]dioxole derivatives. It is characterized by a complex molecular structure that includes a piperidine ring and a benzo[d][1,3]dioxole moiety, making it structurally similar to various opioid analgesics. The compound has a molecular formula of C27H29ClN2O3C_{27}H_{29}ClN_{2}O_{3} and a molecular weight of approximately 470 g/mol .

This compound is often used in research settings, particularly in studies related to pain management and opioid receptor interactions. Its unique structure may contribute to its potential biological activities, which are under investigation.

The chemical reactivity of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide can be explored through various synthetic pathways typically involving the formation of amide bonds and the introduction of functional groups. The synthesis often involves reactions that utilize piperidine derivatives and phenyl-d5 substitutions, which may include:

  • Amidation Reactions: The formation of the carboxamide linkage through the reaction of an amine with a carboxylic acid derivative.
  • Substitution Reactions: Modifications at the phenyl or dioxole positions to enhance biological activity or alter pharmacokinetic properties.

Research indicates that compounds similar to N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide exhibit significant biological activities, particularly in pain modulation and analgesic effects. While specific studies on this particular compound may be limited, its structural relatives are known for:

  • Opioid Receptor Interaction: Many derivatives interact with mu-opioid receptors, leading to analgesic effects.
  • CNS Activity: Compounds in this class often demonstrate central nervous system activity, which may include sedative or anxiolytic properties.

The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions including:

  • Formation of Piperidine Derivative: Starting from phenethylamine and piperidine precursors.
  • Dioxole Formation: Utilizing dioxole precursors in cyclization reactions.
  • Amidation: Coupling the piperidine derivative with the dioxole component via amide bond formation.

These methods highlight the complexity and precision required in synthesizing such compounds for research purposes.

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide has potential applications in:

  • Pharmaceutical Research: As a candidate for developing new analgesics or studying opioid receptor mechanisms.
  • Chemical Biology: In investigations aimed at understanding the structure-activity relationship of opioid-like compounds.

Due to its structural characteristics, it may also be explored for other therapeutic areas beyond pain management.

Interaction studies involving N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide focus on its binding affinity to various receptors:

  • Mu-opioid Receptors: These studies assess how effectively the compound binds and activates these receptors compared to known opioids.
  • Comparative Binding Studies: Evaluating its interaction profile against other synthetic opioids or benzodiazepines can provide insight into its unique pharmacological properties.

Such studies are critical for understanding both therapeutic potential and safety profiles.

Several compounds share structural similarities with N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide. These include:

Compound NameCAS NumberKey Structural Features
Fentanyl437-38-7Piperidine core, potent opioid
Benzodioxole Fentanyl2306823-01-6Similar dioxole structure
3-Methylfentanyl10147-57-8Methyl group substitution on piperidine
Carfentanil56020-37-2Highly potent analog with similar backbone

Uniqueness

The uniqueness of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide lies in its specific isotopic labeling (deuterium), which can influence metabolic stability and pharmacokinetics compared to non-deuterated analogs. This feature may allow researchers to trace metabolic pathways more effectively during studies.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

469.2180542 g/mol

Monoisotopic Mass

469.2180542 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

Explore Compound Types